molecular formula C24H25N3O3 B2421994 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203316-58-8

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2421994
CAS RN: 1203316-58-8
M. Wt: 403.482
InChI Key: UHWBURMIASFPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Anticancer Properties

A study by Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their biological activity. These compounds, including structures similar to the query compound, exhibited notable antiproliferative effects against cancer cell lines, with specific derivatives showing high activity and selectivity against breast carcinoma MCF-7 cell lines. This suggests potential applications in developing anticancer drugs, particularly for breast cancer treatment (Perković et al., 2016).

Synthesis and Chemical Properties

Nomura et al. (1974) focused on the synthesis of tetrahydronaphthylamines and related compounds, including tetrahydroquinoline derivatives. This research provides insights into the synthetic routes and chemical properties of compounds structurally related to the query compound, which can be applied in various chemical syntheses and modifications for further applications (Nomura et al., 1974).

Chemosensor Development

A study by Roy et al. (2016) developed a ratiometric chemosensor based on a naphthalene-quinoline conjugate, which could detect Al3+ ions effectively. This work demonstrates the compound's application in sensor development, particularly for detecting specific ions in various environments, highlighting its utility in analytical chemistry (Roy et al., 2016).

properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-16-23(28)27-13-5-9-18-11-12-20(14-22(18)27)26-24(29)25-15-19-8-4-7-17-6-2-3-10-21(17)19/h2-4,6-8,10-12,14H,5,9,13,15-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWBURMIASFPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

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